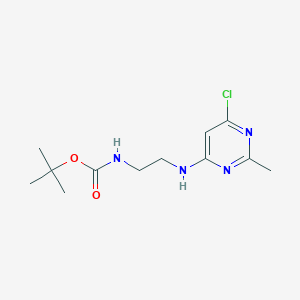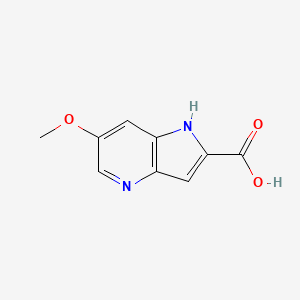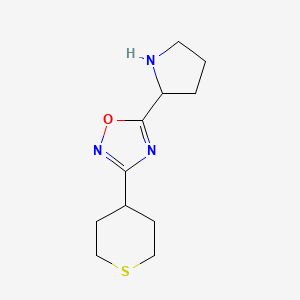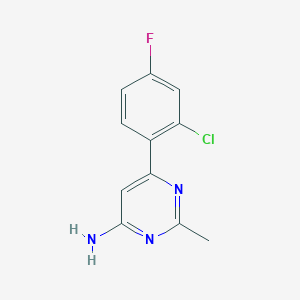amine CAS No. 1566862-88-1](/img/structure/B1475514.png)
[(4-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neurotoxicity Studies
This compound has been used to investigate its neurotoxic potentials, particularly its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. These studies are crucial for understanding the compound’s impact on neural transmission and brain health .
Antimicrobial Activity
Research has been conducted to explore the antimicrobial properties of derivatives of this compound. These studies aim to address drug resistance by pathogens, which is a significant concern in medical treatment .
Anticancer Activity
Similar to antimicrobial research, there is interest in the compound’s potential anticancer properties. Efforts are being made to study how derivatives of this compound can combat cancerous cells’ drug resistance .
Molecular Modelling
The compound has been used in molecular modelling to understand its interactions at the molecular level. This can help in designing more effective drugs with targeted actions .
Synthesis of Derivatives
There is ongoing research into synthesizing new derivatives of this compound to explore their biological activities and potential therapeutic applications .
Structural Analysis
Advanced techniques like HRMS, IR, NMR are employed to determine the structure and confirm the synthesis of new compounds related to (4-Bromophenyl)methylamine. This is essential for further pharmacological studies .
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(13(2,3)4)15-9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYITZOYIQEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)

![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
amine](/img/structure/B1475437.png)
![(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1475438.png)
amine](/img/structure/B1475439.png)







